Cas no 175135-39-4 (4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate)

4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate 化学的及び物理的性質
名前と識別子
-
- 4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate
- [4-(cyanomethyl)phenyl] 4-methylbenzenesulfonate
- 4-(CyanoMethyl)phenyl 4-Methylbenzene-1-sulfonate
- 4-(CYANOMETHYL)PHENYL 4-METHYLBENZENE-1-SULPHONATE
- Benzeneacetonitrile, 4-[[(4-methylphenyl)sulfonyl]oxy]-
- HMS546C09
- 4-(4-METHYLBENZENESULFONYLOXY)PHENYLACETONITRILE
- SCHEMBL2236246
- AKOS015912305
- MFCD00067750
- DTXSID10379158
- Maybridge1_001637
- A811730
- 175135-39-4
- EN300-7131532
- BTB 07096
- 4-methylbenzenesulfonic acid [4-(cyanomethyl)phenyl] ester
- FT-0616735
-
- インチ: InChI=1S/C15H13NO3S/c1-12-2-8-15(9-3-12)20(17,18)19-14-6-4-13(5-7-14)10-11-16/h2-9H,10H2,1H3
- InChIKey: HYACJSQRJBCQDO-UHFFFAOYSA-N
- ほほえんだ: CC1C=CC(S(OC2C=CC(CC#N)=CC=2)(=O)=O)=CC=1
計算された属性
- せいみつぶんしりょう: 287.06200
- どういたいしつりょう: 287.062
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 443
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.1
- トポロジー分子極性表面積: 75.5Ų
じっけんとくせい
- 密度みつど: 1.273
- ふってん: 476.2°C at 760 mmHg
- フラッシュポイント: 241.8°C
- 屈折率: 1.587
- PSA: 75.54000
- LogP: 3.90958
4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate セキュリティ情報
4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate 税関データ
- 税関コード:2926909090
- 税関データ:
中国税関コード:
2926909090概要:
2926909090他のニトリル基化合物。付加価値税:17.0%税金還付率:9.0% 規制条件:なし最恵国関税:6.5% 一般関税:30.0%
申告要素:
製品名, 成分含有量、
要約:
HS:29269090その他ニトリル機能化合物付加価値税:17.0%税金還付率:9.0%監督管理条件:なし最恵国関税:6.5% General tariff:30.0%
4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-7131532-0.05g |
4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |
175135-39-4 | 0.05g |
$323.0 | 2023-05-30 | ||
Enamine | EN300-7131532-0.1g |
4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |
175135-39-4 | 0.1g |
$339.0 | 2023-05-30 | ||
Enamine | EN300-7131532-0.25g |
4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |
175135-39-4 | 0.25g |
$354.0 | 2023-05-30 | ||
Enamine | EN300-7131532-5.0g |
4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |
175135-39-4 | 5g |
$1115.0 | 2023-05-30 | ||
Enamine | EN300-7131532-10.0g |
4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |
175135-39-4 | 10g |
$1654.0 | 2023-05-30 | ||
Enamine | EN300-7131532-0.5g |
4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |
175135-39-4 | 0.5g |
$370.0 | 2023-05-30 | ||
Enamine | EN300-7131532-2.5g |
4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |
175135-39-4 | 2.5g |
$754.0 | 2023-05-30 | ||
Enamine | EN300-7131532-1.0g |
4-(cyanomethyl)phenyl 4-methylbenzene-1-sulfonate |
175135-39-4 | 1g |
$385.0 | 2023-05-30 |
4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate 関連文献
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Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764
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Nai-Chia Chen,Po-Yi Huang,Chien-Chen Lai,Yi-Hung Liu,Yu Wang,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2007, 4122-4124
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Domingo Salazar-Mendoza,Jorge Guerrero-Alvarez,Herbert Höpfl Chem. Commun., 2008, 6543-6545
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Chieh-Jui Tsou,Chia-yin Chu,Yann Hung,Chung-Yuan Mou J. Mater. Chem. B, 2013,1, 5557-5563
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Jamie R. Wolstenhulme,Alex Cavell,Matija Gredičak,Russell W. Driver,Martin D. Smith Chem. Commun., 2014,50, 13585-13588
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Alan B. Lidiard Phys. Chem. Chem. Phys., 2003,5, 2161-2163
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Jean-François Lambert,Maguy Jaber,Thomas Georgelin,Lorenzo Stievano Phys. Chem. Chem. Phys., 2013,15, 13371-13380
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Ganesh N. Nawale,Saeed Bahadorikhalili,Pallabi Sengupta,Sandeep Kadekar,Subhrangsu Chatterjee,Oommen P. Varghese Chem. Commun., 2019,55, 9112-9115
-
Da-Young Kang,Sunbok Lee,Jun Hyuk Moon RSC Adv., 2014,4, 32348-32352
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Jing Zhang,Pu Xiao Polym. Chem., 2018,9, 1530-1540
4-(Cyanomethyl)phenyl 4-methylbenzenesulfonateに関する追加情報
4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate (CAS 175135-39-4): A Versatile Chemical Intermediate for Advanced Applications
4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate (CAS 175135-39-4) is an important organic sulfonate ester compound that has gained significant attention in pharmaceutical research and specialty chemical synthesis. This white to off-white crystalline powder with molecular formula C15H13NO3S serves as a key building block in the preparation of various biologically active molecules and functional materials.
The compound's unique structure combines a cyanomethyl group with a tosylate leaving group, making it particularly valuable for nucleophilic substitution reactions. Researchers frequently search for "4-(Cyanomethyl)phenyl tosylate applications" or "CAS 175135-39-4 synthesis method" as this compound enables efficient introduction of the cyanomethylphenyl moiety into target molecules. Recent publications highlight its utility in developing kinase inhibitors and anticancer agents, aligning with current trends in precision medicine research.
From a chemical perspective, 4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate exhibits excellent stability under standard storage conditions (typically 2-8°C in airtight containers). Its melting point ranges between 98-102°C, and it shows moderate solubility in common organic solvents like dichloromethane, acetone, and dimethylformamide (DMF). These properties make it convenient for various organic transformations, particularly in Pd-catalyzed coupling reactions that are trending in modern synthetic chemistry.
The pharmaceutical industry has shown growing interest in this compound, as evidenced by increasing searches for "4-(Cyanomethyl)phenyl tosylate in drug discovery." Its cyano group serves as a versatile handle for further modifications, allowing medicinal chemists to create diverse heterocyclic scaffolds. Recent patent literature reveals applications in developing tyrosine kinase inhibitors, particularly for cancer targets like EGFR and VEGFR, which remain hot topics in oncological research.
In material science, researchers exploring "functionalized aromatic compounds for OLEDs" have utilized 4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate as a precursor for electron-transport materials. The compound's ability to introduce both aromatic character and polar functionality makes it valuable for tuning electronic properties in organic semiconductors. This aligns with the current surge in demand for flexible electronics and energy-efficient displays.
The synthesis of CAS 175135-39-4 typically involves the tosylation of 4-(cyanomethyl)phenol under mild basic conditions. Process chemists often optimize the reaction to achieve high yields (>85%) while minimizing byproducts. Recent advances in continuous flow chemistry have shown promise for scaling up production, addressing common queries about "large-scale preparation of 4-(Cyanomethyl)phenyl tosylate."
Analytical characterization of 4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate includes standard techniques like HPLC (typically >98% purity), 1H/13C NMR, and mass spectrometry. The compound's stability profile makes it suitable for international shipping, with proper documentation meeting REACH compliance requirements. These quality aspects are frequently searched by procurement specialists evaluating "reliable suppliers of CAS 175135-39-4."
Emerging applications in agrochemical research have expanded the market for this compound. Its derivatives show potential as intermediates for novel plant growth regulators and eco-friendly pesticides, topics gaining traction amid growing concerns about food security and environmental sustainability. The cyanomethyl group proves particularly valuable for creating systemic compounds with improved plant mobility.
From a commercial perspective, 4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate remains a high-value specialty chemical with prices reflecting its pharmaceutical-grade quality. Market analysts note steady demand growth (CAGR ~6.5%) driven by drug discovery programs and advanced material development. Suppliers often highlight its batch-to-batch consistency and regulatory documentation as key purchasing factors.
Handling precautions for CAS 175135-39-4 include standard laboratory practices—using personal protective equipment and avoiding prolonged exposure. While not classified as hazardous under GHS criteria, proper ventilation is recommended when handling powders. These safety considerations address common workplace queries about "4-(Cyanomethyl)phenyl tosylate handling guidelines."
The future outlook for 4-(Cyanomethyl)phenyl 4-methylbenzenesulfonate appears promising, particularly in bioconjugation chemistry and PROTAC development—two rapidly evolving areas in drug discovery. Its versatility as a chemical building block ensures continued relevance across multiple high-tech industries, making CAS 175135-39-4 a compound worth watching in coming years.
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